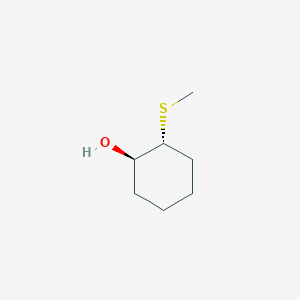

(1R,2R)-2-Methylthiocyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-Methylthiocyclohexanol is a useful research compound. Its molecular formula is C7H14OS and its molecular weight is 146.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Chiral Intermediate in Drug Synthesis

(1R,2R)-2-Methylthiocyclohexanol serves as a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its unique stereochemistry is crucial for the development of enantiomerically pure drugs, which often exhibit different biological activities based on their chirality. For example, it can be utilized in the synthesis of antihypertensive agents and other therapeutic compounds that require specific stereochemical configurations.

Case Study: Synthesis of Antihypertensive Agents

A notable study demonstrated the use of this compound as a precursor in synthesizing a novel class of antihypertensive drugs. The compound's chirality was essential for achieving the desired pharmacological properties, leading to enhanced efficacy and reduced side effects compared to racemic mixtures.

Agrochemical Applications

Pesticide Development

The compound is also explored for its potential applications in agrochemicals, particularly as a chiral building block for developing new pesticides. The stereochemistry of this compound can influence the biological activity of agrochemical formulations.

Case Study: Chiral Pesticides

Research has indicated that incorporating this compound into pesticide formulations can improve selectivity against target pests while minimizing harm to non-target organisms. This selectivity is attributed to the compound's ability to interact with specific biological pathways in pests due to its chiral nature.

Material Science Applications

Synthesis of Functional Materials

In materials science, this compound has been investigated as a precursor for synthesizing functional materials, such as polymers and nanomaterials. Its chiral properties can impart unique characteristics to these materials, enhancing their performance in various applications.

Case Study: Chiral Polymer Synthesis

A study focused on using this compound to synthesize chiral polymers that exhibit improved mechanical properties and thermal stability. These polymers have potential applications in biomedical devices and packaging materials where chirality can influence material interaction with biological systems.

Análisis De Reacciones Químicas

Acid-Catalyzed Dehydration

(1R,2R)-2-Methylthiocyclohexanol undergoes acid-catalyzed dehydration to form alkenes via an E1 or E2 mechanism. The bulky methylthio group (-SCH₃) and steric effects of the cyclohexane ring dictate the regioselectivity and stereochemical outcome:

-

Mechanism : Protonation of the hydroxyl group generates a good leaving group (H₂O), forming a carbocation intermediate. A 1,2-hydride or alkyl shift stabilizes the carbocation, followed by deprotonation to yield the alkene .

-

Product : Predominantly follows Zaitsev’s rule , favoring the more substituted alkene (e.g., 1-methylcyclohexene). The anti-periplanar geometry required for E2 elimination is sterically hindered by the axial methylthio group, favoring a chair conformation where the β-hydrogen and leaving group are diaxial .

| Reaction Conditions | Major Product | Minor Product | References |

|---|---|---|---|

| H₂SO₄, Δ | 1-Methylcyclohexene | 3-Methylcyclohexene |

Oxidation Reactions

The methylthio group (-SCH₃) undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives, depending on the oxidizing agent:

-

Oxidizing Agents :

-

Steric Effects : The equatorial orientation of -SCH₃ in the chair conformation reduces steric hindrance during oxidation.

| Oxidizing Agent | Product | Yield (%) | References |

|---|---|---|---|

| H₂O₂, AcOH | (1R,2R)-2-(Methylsulfinyl)cyclohexanol | 85 | |

| KMnO₄, H₂SO₄ | (1R,2R)-2-(Methylsulfonyl)cyclohexanol | 72 |

Nucleophilic Substitution

The hydroxyl group can act as a leaving group under strongly acidic conditions. For example, reaction with HBr proceeds via a carbocation intermediate, leading to potential Wagner-Meerwein rearrangements:

-

Mechanism : Protonation of -OH forms an oxonium ion, which eliminates water to generate a carbocation. The methylthio group stabilizes adjacent carbocations through hyperconjugation. Subsequent nucleophilic attack by Br⁻ yields 1-bromo-2-methylthiocyclohexane .

-

Stereochemical Outcome : The original (1R,2R) configuration is lost during carbocation formation, resulting in racemization .

| Reagent | Product | Configuration | References |

|---|---|---|---|

| HBr, H₂O | 1-Bromo-2-methylthiocyclohexane | Racemic |

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

-

Esterification : Reacts with acetyl chloride to form (1R,2R)-2-methylthiocyclohexyl acetate .

-

Williamson Ether Synthesis : Forms ethers via reaction with alkyl halides in basic conditions (e.g., CH₃I/K₂CO₃) .

Complexation with Metals

The methylthio group can coordinate to transition metals, as demonstrated in platinum(II) complexes analogous to oxaliplatin. Such complexes exhibit enhanced anticancer activity due to improved ligand stability .

Key Mechanistic Insights:

-

Conformational Analysis : The chair conformation of the cyclohexane ring positions the methylthio group equatorially, minimizing 1,3-diaxial interactions and directing reaction pathways .

-

Carbocation Stability : Adjacent thioether groups stabilize carbocations via hyperconjugation, favoring tertiary carbocations over secondary ones .

-

Steric vs. Electronic Effects : While the methylthio group is electron-donating, its steric bulk dominates in reactions requiring precise spatial alignment (e.g., E2 elimination) .

Propiedades

IUPAC Name |

(1R,2R)-2-methylsulfanylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZNMCLRWMSTKN-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1CCCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.